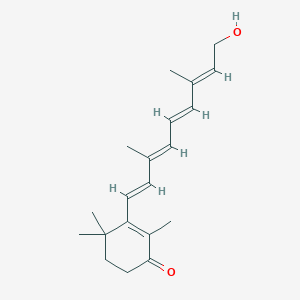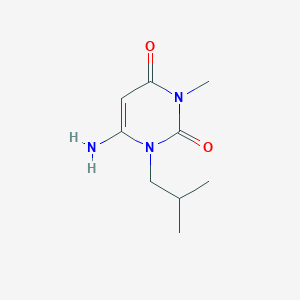
DOTAP 塩化物
概要
説明
1,2-ジオレオイル-3-トリメチルアンモニウムプロパン塩化物、一般的に DOTAP 塩化物として知られているのは、遺伝子治療と分子生物学の分野で広く使用されているカチオン性脂質です。特に、DNA や RNA などのオリゴヌクレオチドを細胞にリポソームトランスフェクトするために有効です。 DOTAP 塩化物の重要な構造要素は、核酸と細胞膜との相互作用を促進する第四級アンモニウムヘッドグループです .
科学的研究の応用
DOTAP chloride has a wide range of scientific research applications, including:
Vaccine Development: It is employed in the development of lipid nanoparticle-based vaccines, such as mRNA vaccines for infectious diseases.
Biological Research: DOTAP chloride is used in studies involving voltage-gated ion channels and other membrane proteins due to its ability to interact with cell membranes.
作用機序
DOTAP 塩化物の作用機序には、核酸とのリポプレックスの形成が含まれます。DOTAP 塩化物の第四級アンモニウムヘッドグループは、核酸の負に帯電したリン酸基と相互作用して、安定な複合体を形成します。 これらのリポプレックスは、その後、エンドサイトーシスによって細胞に取り込まれ、核酸が細胞質に放出されてその効果を発揮します . DOTAP 塩化物の分子標的は、細胞膜と核酸であり、関連する経路には、エンドサイトーシスと細胞内トラフィッキングが含まれます .
類似の化合物との比較
類似の化合物
1,2-ジオレオイル-3-トリメチルアンモニウムプロパン(DOTAP): DOTAP 塩化物のエステルアナログであり、遺伝子治療と分子生物学で同様の用途に使用されます.
N-[1-(2,3-ジオレオイルオキシ)プロピル]-N,N,N-トリメチルアンモニウム塩化物(DOTMA): 核酸のトランスフェクションに使用される別のカチオン性脂質.
独自性
DOTAP 塩化物は、高いトランスフェクション効率と、核酸と安定なリポプレックスを形成する能力により、ユニークです。 その第四級アンモニウムヘッドグループは、核酸との強い相互作用を提供するため、遺伝子治療アプリケーションの優先的な選択肢となっています .
生化学分析
Biochemical Properties
Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of Dotap chloride is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, Dotap chloride can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .
Cellular Effects
Dotap chloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism Dotap chloride has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .
Molecular Mechanism
The molecular mechanism of Dotap chloride involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of Dotap chloride plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, Dotap chloride can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dotap chloride can change over time. The stability of Dotap chloride is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, Dotap chloride can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that Dotap chloride can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of Dotap chloride in experimental designs .
Dosage Effects in Animal Models
The effects of Dotap chloride vary with different dosages in animal models. At low doses, Dotap chloride can effectively transfect cells without causing significant toxicity . At high doses, Dotap chloride can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of Dotap chloride become pronounced. It is important to carefully optimize the dosage of Dotap chloride in animal studies to achieve the desired transfection efficiency while minimizing toxicity.
準備方法
合成経路と反応条件
DOTAP 塩化物の合成は、通常、1,2-ジオレオイル-sn-グリセロールと3-クロロプロピルトリメチルアンモニウム塩化物のエステル化によって行われます。反応は、ジクロロメタンまたはクロロホルムなどの適切な溶媒を使用して無水条件下で行われます。 反応混合物は、その後、カラムクロマトグラフィーによって精製されて純粋な生成物が得られます .
工業生産方法
工業環境では、DOTAP 塩化物の生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、最終生成物の品質を確保するために、高純度の試薬と溶媒を使用することが含まれます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。 その後、生成物は、生体医用アプリケーションでの使用に適していることを保証するために、厳格な品質管理措置を受けます .
化学反応の分析
反応の種類
DOTAP 塩化物は、主に第四級アンモニウムヘッドグループの存在により、置換反応を起こします。 また、核酸と錯形成反応を起こし、細胞への遺伝物質の送達を促進する安定なリポプレックスを形成することもできます .
一般的な試薬と条件
DOTAP 塩化物を含む反応で使用される一般的な試薬には、核酸(DNA、RNA)、さまざまな溶媒(例:エタノール、DMSO)、およびその他の脂質(例:コレステロール、ホスファチジルエタノールアミン)が含まれます。 反応は、通常、核酸の完全性と脂質構造を維持するために、穏やかな条件下で行われます .
主要な製品
DOTAP 塩化物を含む反応から生成される主要な生成物は、リポプレックスです。これは、DOTAP 塩化物と核酸の複合体です。 これらのリポプレックスは、細胞への遺伝物質のトランスフェクションに使用され、遺伝子発現研究と治療応用を促進します .
科学研究アプリケーション
DOTAP 塩化物は、以下を含む、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): An ester analog of DOTAP chloride, used for similar applications in gene therapy and molecular biology.
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): Another cationic lipid used for the transfection of nucleic acids.
Uniqueness
DOTAP chloride is unique due to its high transfection efficiency and ability to form stable lipoplexes with nucleic acids. Its quaternary ammonium headgroup provides strong interactions with nucleic acids, making it a preferred choice for gene therapy applications .
特性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















